1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloropyridinyl group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-hydrazinopyridine.
Reaction with Dimethyl Butynedioate: Under alkaline conditions, 3-chloro-2-hydrazinopyridine reacts with dimethyl butynedioate to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:
Efficient Use of Reagents: Avoiding the use of oxidation reagents and employing cost-effective and environmentally friendly methods.
Shortened Reaction Steps: Streamlining the synthesis to reduce the number of steps and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxalyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Potassium Persulfate: Employed in oxidation reactions.
Phosphorus Tribromide: Utilized for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It interacts with ryanodine receptors, leading to the release of calcium ions and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: A related compound with similar insecticidal properties.
N-pyridylpyrazole thiazole derivatives: These compounds also exhibit insecticidal activity and are used in agricultural applications.
Uniqueness
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1311315-23-7 |
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Molecular Formula |
C11H7ClF3N3O2 |
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20) |
InChI Key |
GVCVHPNNXHSGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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